molecular formula ¹³C₆H₁₂O₅ B1146315 (3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol CAS No. 478518-52-4

(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

Cat. No. B1146315
CAS RN: 478518-52-4
M. Wt: 170.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol (hereafter referred to as “the compound”) is an organic compound with the formula C5H12O4. It belongs to the family of oxane-tetrols and is formed by the combination of two molecules of oxane and two molecules of tetrol. This compound is of interest to scientists due to its potential applications in synthetic chemistry and biochemistry.

Scientific Research Applications

NMR Binding Studies

L-Fucose-13C6 has been used in the synthesis of type 1 Lewis b hexasaccharide antigen structures for NMR binding studies . The use of 13C-labelled carbohydrate structures in NMR studies has been limited due to lack of access, but L-Fucose-13C6 has been incorporated into these structures to overcome this limitation . These structures have been used in NMR binding studies with the Blood-group Antigen Binding Adhesin (BabA), a membrane-bound protein from the bacterium Helicobacter pylori .

Dendritic Cell Function and Polarization

Research has shown that L-Fucose can enhance the immunostimulatory activity of dendritic cells (DCs) . L-Fucose polarizes immature myeloid cells towards specific DC subsets, specifically cDC1 and moDC subsets . In vitro, L-Fucose treatment enhances antigen uptake and processing of DCs . Furthermore, data suggests that L-Fucose-treated DCs increase stimulation of T cell populations .

Synthesis of Rare Sugars

L-Fucose isomerase-mediated isomerization is a promising biotechnological approach for synthesizing various rare sugars of industrial significance, including L-Fucose . Extremozymes that can retain their functional conformation under extreme conditions, such as high temperature and salinity, offer favorable applications in this process .

Physiological and Pathophysiological Processes

L-Fucose is involved in a wide range of physiological and pathophysiological processes in mammalian organisms . The exact mechanisms and implications of these processes are still being researched.

Immunotherapy

The dietary sugar L-Fucose can be used to enhance the immunostimulatory activity of dendritic cells (DCs), which are central initiators of immune responses in the body . This provides a rational to further investigate how L-Fucose can be used to leverage DC function in order to enhance current immunotherapy .

Cancer Research

L-Fucose has potential applications in cancer research, particularly in understanding the tumor microenvironment . Single-cell RNA sequencing of intratumoral DCs from melanoma- and breast tumor-bearing mice confirmed transcriptional regulation and antigen processing as pathways that are significantly altered by dietary L-Fucose .

properties

IUPAC Name

(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-KSTLPUIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Reactant of Route 2
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Reactant of Route 3
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Reactant of Route 4
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Reactant of Route 5
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Reactant of Route 6
(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

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